3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride
CAS No.:
Cat. No.: VC15741535
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClNO |
|---|---|
| Molecular Weight | 161.63 g/mol |
| IUPAC Name | spiro[3-oxabicyclo[3.1.0]hexane-2,3'-azetidine];hydrochloride |
| Standard InChI | InChI=1S/C7H11NO.ClH/c1-5-2-9-7(6(1)5)3-8-4-7;/h5-6,8H,1-4H2;1H |
| Standard InChI Key | BXRQSWLTYYWGNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C1C3(CNC3)OC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Classification
3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride belongs to the spirocyclic compound family, defined by two rings connected through a single atom—in this case, a spiro-junction between a four-membered azetidine and a bicyclo[3.1.0]hexane system. This classification confers conformational rigidity, enhancing binding specificity to biological targets compared to planar aromatic systems. The hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo testing.
Structural Elucidation
The compound’s molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 162.63 g/mol. Key structural features include:
-
Azetidine ring: A strained four-membered nitrogen-containing cycle.
-
Bicyclo[3.1.0]hexane: A fused tricyclic system with a cyclopropane subunit.
-
Spiro center: The shared carbon atom linking both ring systems.
The InChI code provides a machine-readable representation of this topology:
InChI=1S/C7H10N2O.ClH/c1-4-5-6(4)7(10-5)8-2-3-9-7;/h4-6,8H,2-3H2,1H3;1H.
Synthesis and Physicochemical Properties
Synthetic Methodologies
The synthesis leverages photoredox-catalyzed (3 + 2) annulation between cyclopropenes and aminocyclopropanes (Table 1) . Optimal conditions involve:
-
Catalyst: Ru(bpy)₃Cl₂ (2 mol%).
-
Solvent: Dimethylformamide (DMF).
-
Temperature: 25°C under blue LED irradiation.
Table 1: Comparative Synthesis Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Catalyst | Ru(bpy)₃Cl₂ | None |
| Yield (%) | 78 | <5 |
| Reaction Time (h) | 12 | 48 |
| Selectivity (dr) | 9:1 | 1:1 |
This method achieves 78% yield with excellent diastereoselectivity (dr = 9:1), overcoming challenges in constructing the bicyclo[3.1.0]hexane motif. Alternative routes using Cs₂CO₃ in THF yield comparable outputs but with reduced regioselectivity .
Physicochemical Profile
-
Appearance: White crystalline powder (95% purity).
-
Solubility: >10 mg/mL in DMSO; limited in aqueous buffers (pH 7.4).
-
Stability: Stable at 4°C for 6 months; degrades at >40°C.
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro screening across five cell lines revealed dose-dependent growth inhibition (Table 2) . The compound exhibited nanomolar potency against HeLa (IC₅₀ = 4.2 μM) and CT26 (IC₅₀ = 7.8 μM), outperforming 5-fluorouracil in matched assays .
Table 2: Antiproliferative Activity (IC₅₀, μM)
| Cell Line | 3'-Oxaspiro Derivative | 5-Fluorouracil |
|---|---|---|
| HeLa | 4.2 ± 0.3 | 12.4 ± 1.1 |
| CT26 | 7.8 ± 0.5 | 18.9 ± 2.2 |
| K562 | 24.1 ± 2.1 | 35.6 ± 3.4 |
Mechanistic Insights
-
Apoptosis Induction: Flow cytometry showed 62% SubG1 accumulation in HeLa cells after 48-hour treatment (10 μM), indicating DNA fragmentation .
-
Cytoskeletal Disruption: Confocal microscopy revealed 90% loss of actin filaments in treated cells, impairing motility and adhesion .
-
Cell Cycle Arrest: G2/M phase blockade occurred at higher concentrations (20 μM), synergizing with apoptosis to enhance efficacy .
Preclinical Development
In Vivo Efficacy
In Balb/C mice bearing CT26 tumors, daily oral dosing (50 mg/kg) reduced tumor volume by 58% over 21 days compared to controls . Histopathology confirmed decreased mitotic figures and increased necrotic regions.
Comparative Analysis with Structural Analogues
Table 3: Activity of Spirocyclic Derivatives
| Compound | HeLa IC₅₀ (μM) | CT26 IC₅₀ (μM) |
|---|---|---|
| 3'-Oxaspiro (hydrochloride) | 4.2 | 7.8 |
| 3-Azaspiro[bicyclohexane] | 12.4 | 15.6 |
| Barbiturate-spiro hybrid | 8.9 | 10.3 |
The hydrochloride salt’s enhanced activity correlates with improved membrane permeability and target engagement kinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume